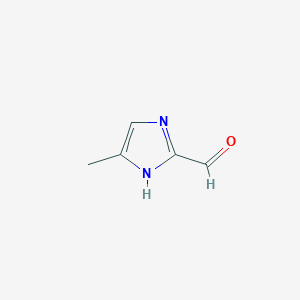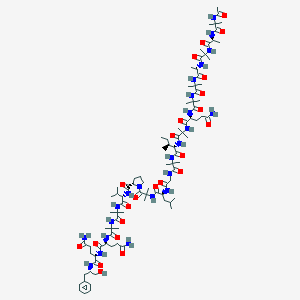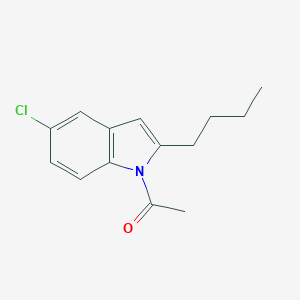
4-methyl-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde and its derivatives involves several methodologies, including copper-catalyzed oxidative coupling reactions. A notable synthesis approach involves the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, which is characterized by the preservation of the aldehyde group, the use of cheap catalysts, and high atom economy under mild conditions (Li et al., 2015). Another method includes the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one as a key step to synthesize 2-amino-1H-imidazol-4-carbaldehyde derivatives (Ando & Terashima, 2010).
Molecular Structure Analysis
Studies on the molecular and crystal structure of imidazole derivatives, including 4-methyl-1H-imidazole-2-carbaldehyde, highlight their planar configuration and the potential for hydrogen bonding, which plays a crucial role in their reactivity and interaction with other molecules (Ambalavanan et al., 2003).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including Knoevenagel condensation, Wittig reactions, Schiff base formation, and more. These reactions underline the versatility and reactivity of the imidazole ring, making it a valuable component in the synthesis of complex organic molecules (Berezin & Achilefu, 2007).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
4-methyl-1H-imidazole-2-carbaldehyde is utilized as a foundational building block in the synthesis of diverse imidazole derivatives with potential biological activities. Orhan et al. (2019) have demonstrated its versatility by deriving the N-1 atom of the imidazole ring with different alkyl groups, leading to the creation of compounds that could display biological activities. Furthermore, the study explored the transformation of 4-methyl-5-imidazole carbaldehyde into benzoxazole, benzothiazole, and benzoimidazole derivatives via a two-step reaction, highlighting the compound's utility in developing new chemotherapeutic agents (Orhan, Kose, Alkan, & Öztürk, 2019).
Catalytic Applications in Organic Synthesis
The compound is instrumental in catalytic reactions that forge pathways to new imidazole derivatives. Li et al. (2015) reported a copper-catalyzed oxidative coupling reaction that synthesizes 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method emphasizes the aldehyde preservation and employs cheap catalysts under mild conditions, showcasing a functional group-compatible synthesis approach (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).
Material Science and Coordination Chemistry
In material science and coordination chemistry, 4-methyl-1H-imidazole-2-carbaldehyde contributes to the development of novel materials with unique properties. For example, Ofori et al. (2016) investigated silver imidazolecarbaldehyde oxime complexes, revealing intricate coordination modes that influence the material's structure and functionality. This study underscores the compound's role in designing materials with specific electronic or photoluminescent properties (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).
Advancements in Synthetic Methodologies
Significant advancements in synthetic methodologies utilizing 4-methyl-1H-imidazole-2-carbaldehyde have been reported. Mohan et al. (2013) demonstrated a "water-mediated" hydroamination process and a silver-catalyzed aminooxygenation that yields imidazo[1,2-a]pyridine-3-carbaldehydes. These methods highlight the compound's flexibility in synthesizing heterocyclic compounds under environmentally friendly conditions (Mohan, Rao, & Adimurthy, 2013).
Safety And Hazards
4-Methyl-1H-imidazole-2-carboxaldehyde may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if ingested or inhaled .
Relevant Papers The search results included a review paper on the synthesis and therapeutic potential of imidazole-containing compounds . This paper provides a comprehensive overview of the various synthetic routes for imidazole and their derived products, as well as their pharmacological activities .
Propiedades
IUPAC Name |
5-methyl-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-5(3-8)7-4/h2-3H,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYQOYLTLFOCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598740 |
Source


|
| Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazole-2-carbaldehyde | |
CAS RN |
113825-16-4 |
Source


|
| Record name | 5-Methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-imidazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)






![Benz[f]indan-1-ol](/img/structure/B37803.png)



![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)